(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid (2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 482632-09-7
VCID: VC11492503
InChI: InChI=1S/C24H27NO6/c1-14(22(28)31-24(2,3)4)20(21(26)27)25-23(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,27)/t14-,20+/m1/s1
SMILES:
Molecular Formula: C24H27NO6
Molecular Weight: 425.5 g/mol

(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid

CAS No.: 482632-09-7

Cat. No.: VC11492503

Molecular Formula: C24H27NO6

Molecular Weight: 425.5 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid - 482632-09-7

Specification

CAS No. 482632-09-7
Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
IUPAC Name (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C24H27NO6/c1-14(22(28)31-24(2,3)4)20(21(26)27)25-23(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,27)/t14-,20+/m1/s1
Standard InChI Key GFPZVFFQFHJUMK-VLIAUNLRSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (Figure 1) comprises:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, enabling selective deprotection under basic conditions .

  • tert-Butoxy ester: A bulky tert-butoxy group at the γ-carboxyl, enhancing solubility in organic solvents and preventing undesired side reactions during peptide elongation .

  • Methyl substituent: A chiral methyl group at the β-carbon (C3), inducing steric hindrance that influences conformational dynamics and peptide backbone geometry .

Molecular Formula: C₂₄H₂₇NO₆
Molecular Weight: 425.474 g/mol .
Stereochemistry: The (2S,3R) configuration is critical for its role in synthesizing β-branched peptides, which are prevalent in bioactive molecules .

Physicochemical Properties

  • Density: 1.2±0.1 g/cm³ .

  • Boiling Point: 623.0±55.0 °C at 760 mmHg .

  • Flash Point: 330.6±31.5 °C .

  • LogP: 5.51, indicating high lipophilicity suitable for SPPS in nonpolar media .

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Amino Acid Functionalization: L-Aspartic acid undergoes β-methylation using methyl iodide in the presence of a chiral catalyst to establish the (2S,3R) configuration .

  • Fmoc Protection: The α-amino group is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions .

  • tert-Butoxy Esterification: The γ-carboxylic acid is esterified with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent .

Yield: ~65–70% after chromatography .

Analytical Characterization

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient) .

  • NMR: Distinct signals include δ 7.75–7.30 (Fmoc aromatic protons), δ 4.40 (α-H), and δ 1.40 (tert-butyl protons) .

  • MS (ESI+): m/z 426.2 [M+H]⁺ .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

The compound’s design addresses key challenges in SPPS:

  • Orthogonal Deprotection: The Fmoc group is removed with 20% piperidine/DMF, while the tert-butoxy ester remains intact, enabling sequential peptide assembly .

  • Steric Guidance: The β-methyl group directs coupling reactions to the α-carboxyl, minimizing epimerization .

Case Study: Synthesis of β-Methylaspartate-Containing Peptides

Incorporating this derivative into the antimicrobial peptide gramicidin S analogs enhanced proteolytic stability by 40% compared to unmodified variants .

Comparative Analysis with Structural Analogs

Parameter(2S,3R)-CompoundFmoc-Asp(OtBu)-OH Boc-Dab(Boc)-OH
Molecular Weight425.47411.5440.5
Protective GroupsFmoc, OtBuFmoc, OtBuBoc, Boc
Steric HindranceHigh (β-methyl)ModerateLow
Peptide Yield75%68%62%

Industrial and Research Relevance

Pharmaceutical Applications

  • Peptide Therapeutics: Used in synthesizing stapled peptides for oncology targets .

  • Drug Delivery: Lipophilic tert-butoxy esters improve cell membrane permeability .

Limitations and Innovations

  • Cost: High due to multi-step synthesis (~$1,200/g) .

  • Recent Advances: Enzymatic resolution methods reduced production costs by 30% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator